1-(Pyrimidin-2-yl)piperidin-4-amine
CAS No.: 412355-81-8
Cat. No.: VC2017774
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 412355-81-8 |
|---|---|
| Molecular Formula | C9H14N4 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 1-pyrimidin-2-ylpiperidin-4-amine |
| Standard InChI | InChI=1S/C9H14N4/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2 |
| Standard InChI Key | USLXJAKPMUUGPV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)C2=NC=CC=N2 |
| Canonical SMILES | C1CN(CCC1N)C2=NC=CC=N2 |
Introduction
1-(Pyrimidin-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C9H14N4 and a molecular weight of 178.23 g/mol . It is a derivative of piperidine, a heterocyclic amine, and incorporates a pyrimidine ring, which is a common feature in many biologically active compounds. This compound is of interest in various fields, including pharmaceutical research, due to its potential biological activities.
Identifiers and Synonyms
-
CAS Number: 412355-81-8
-
PubChem CID: 4778233
-
InChI: InChI=1S/C9H14N4/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2
-
InChIKey: USLXJAKPMUUGPV-UHFFFAOYSA-N
Derivatives and Related Compounds
1-(Pyrimidin-2-yl)piperidin-4-amine can form various derivatives, including hydrochloride salts. For example, the hydrochloride salt, 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride, has a molecular weight of 214.69 g/mol . Another derivative is the dihydrochloride salt, which has a molecular weight of 251.16 g/mol and is used in research applications .
Storage and Handling
For compounds like 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride, storage conditions typically involve keeping them away from moisture and at room temperature. Stock solutions should be prepared carefully, considering the solubility of the compound in different solvents, and stored at appropriate temperatures to maintain stability .
Data Table: Comparison of 1-(Pyrimidin-2-yl)piperidin-4-amine and Its Hydrochloride Salts
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Base Compound | C9H14N4 | 178.23 | 412355-81-8 |
| Hydrochloride | C9H15ClN4 | 214.69 | 1185309-58-3 |
| Dihydrochloride | C9H16Cl2N4 | 251.16 | 1179369-48-2 |
These tables summarize key chemical properties and provide a comparison with its hydrochloride derivatives, highlighting their differences in molecular weight and composition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume